Cas no 79802-71-4 (4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile)

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile structure
79802-71-4 structure
Nombre del producto:4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile
Número CAS:79802-71-4
MF:C30H16N4
Megavatios:432.47484588623
CID:4525152
PubChem ID:102492274

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile Propiedades químicas y físicas

Nombre e identificación

    • 4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzonitrile
    • 4,4',4'',4'''-(1,1,2,2-Ethenetetrayl)tetrakisbenzonitrile
    • 4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile
    • 4,4′,4′′,4′′′-(1,2-Ethenediylidene)tetrakis[benzonitrile] (ACI)
    • Tetra(4-cyanophenyl)ethylene
    • Tetrakis(4-cyanophenyl)ethylene
    • CS-0110463
    • SCHEMBL21783612
    • BS-45523
    • 79802-71-4
    • F74181
    • 4,4,4,4-(ethene-1,1,2,2-tetrayl)tetrabenzonitrile
    • YSZC161
    • Renchi: 1S/C30H16N4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H
    • Clave inchi: MKUUESUDECITIV-UHFFFAOYSA-N
    • Sonrisas: N#CC1C=CC(/C(=C(\C2C=CC(C#N)=CC=2)/C2C=CC(C#N)=CC=2)/C2C=CC(C#N)=CC=2)=CC=1

Atributos calculados

  • Calidad precisa: 432.137497g/mol
  • Carga superficial: 0
  • XLogP3: 6.8
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 4
  • Masa isotópica única: 432.137497g/mol
  • Masa isotópica única: 432.137497g/mol
  • Superficie del Polo topológico: 95.2Ų
  • Recuento de átomos pesados: 34
  • Complejidad: 769
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181103-100mg
Tetrakis(4-cyanophenyl)ethylene
79802-71-4 97%
100mg
¥79.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X83765-100mg
4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrabenzonitrile
79802-71-4 98%
100mg
¥198.0 2023-09-05
eNovation Chemicals LLC
Y1262000-5g
tetrakis(4-cyanophenyl)ethylene
79802-71-4 97%
5g
$275 2024-06-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X83765-500mg
4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrabenzonitrile
79802-71-4 98%
500mg
¥668.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1181103-5g
Tetrakis(4-cyanophenyl)ethylene
79802-71-4 97%
5g
¥2646.00 2024-07-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E304660-500mg
4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile
79802-71-4 98%
500mg
¥508.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E304660-100mg
4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile
79802-71-4 98%
100mg
¥127.90 2023-09-03
Aaron
AR01LNVI-250mg
Tetrakis(4-cyanophenyl)ethylene
79802-71-4 97%
250mg
$16.00 2025-02-11
Aaron
AR01LNVI-100mg
Tetrakis(4-cyanophenyl)ethylene
79802-71-4 97%
100mg
$8.00 2025-02-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E304660-250mg
4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile
79802-71-4 98%
250mg
¥210.90 2023-09-03

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  24 h, reflux
1.2 Reagents: Ethylenediamine ;  1 h, 25 °C
Referencia
From a supramolecular tetranitrile to a porous covalent triazine-based framework with high gas uptake capacities
Bhunia, Asamanjoy; et al, Chemical Communications (Cambridge, 2013, 49(38), 3961-3963

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ,  Dichloromethane ;  20 min, 0 °C; 0 °C → 50 °C; 30 min, 50 °C
2.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 120 °C
Referencia
Fluorescent Supramolecular Organic Frameworks Constructed by Amidinium-Carboxylate Salt Bridges
Jiang, Hongqin; et al, Chemistry - A European Journal, 2021, 27(60), 15006-15012

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran
2.1 Reagents: Bromine
3.1 Solvents: Dimethylformamide
Referencia
AIE-active electrochromic materials based on tetraphenylethylene cored benzoates with high optical contrast and coloration efficiency
Huang, Zhen-jie; et al, Solar Energy Materials & Solar Cells, 2020, 206,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Zinc Solvents: Tetrahydrofuran ;  -25 °C; 1 h, -25 °C; overnight, -25 °C → reflux; reflux → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
2.1 Reagents: Bromine Catalysts: Sulfuric acid Solvents: Acetic acid ,  Dichloromethane ;  cooled; 40 min, 50 °C
2.2 Reagents: Water ,  Sodium thiosulfate
3.1 Solvents: Dimethylformamide ;  rt → reflux; 48 h, reflux; < 90 °C
3.2 Reagents: Ethylenediamine Solvents: Water ;  0.5 h, 100 °C
Referencia
Synthesis and electrochromic properties of benzonitriles with various chemical structures
Lin, Xin-cen; et al, Dyes and Pigments, 2019, 171,

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)platinum Solvents: Toluene ;  rt; 4 d, 110 °C
1.2 Reagents: Hexane ;  30 min, 0 °C
2.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt; 48 h, 70 °C
Referencia
Divergent and Stereoselective Synthesis of Tetraarylethylenes from Vinylboronates
Zhang, Minghao; et al, Angewandte Chemie, 2020, 59(45), 20090-20098

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide ,  4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ;  5 min, rt
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Momentary click nitrile synthesis enabled by an aminoazanium reagent
Xu, Liangxuan; et al, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427

Synthetic Routes 7

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  60 h, reflux
1.2 Reagents: Ethylenediamine Solvents: Water ;  1 h, 100 °C
Referencia
A Flexible Microporous Hydrogen-Bonded Organic Framework for Gas Sorption and Separation
Wang, Hailong; et al, Journal of the American Chemical Society, 2015, 137(31), 9963-9970

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  12 h, 120 °C
Referencia
Fluorescent Supramolecular Organic Frameworks Constructed by Amidinium-Carboxylate Salt Bridges
Jiang, Hongqin; et al, Chemistry - A European Journal, 2021, 27(60), 15006-15012

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Bromine ;  5 d, rt
2.1 Reagents: Ethylenediamine Solvents: Dimethylformamide ,  Water ;  3 d, 110 °C; rt; 3 h, 90 °C
Referencia
Chiral Supramolecular Multiblock Copolymerization Accompanying Chirality Transfer in Heterostructures via Living Chain Growth
Oh, Jeong Sang; et al, Angewandte Chemie, 2023, 62(25),

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  30 min, 50 °C
2.1 Solvents: Dimethylformamide ;  60 h, reflux
2.2 Reagents: Ethylenediamine Solvents: Water ;  1 h, 100 °C
Referencia
Highly Efficient Aggregation-Induced Enhanced Electrochemiluminescence of Cyanophenyl-Functionalized Tetraphenylethene and Its Application in Biothiols Analysis
Wang, Xiaofei; et al, Analytical Chemistry (Washington, 2022, 94(13), 5441-5449

Synthetic Routes 11

Condiciones de reacción
1.1 Solvents: Dimethylformamide ;  20 d, reflux; reflux → 60 °C
1.2 Reagents: Ammonia Solvents: Water ;  2 h, 60 °C
Referencia
(4,5,8)-Connected Cationic Coordination Polymer Material as Explosive Chemosensor Based on the in Situ Generated AIE Tetrazolyl-Tetraphenylethylene Derivative
Gu, Pengfei; et al, Inorganic Chemistry, 2021, 60(17), 13359-13365

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 Solvents: Diethyl ether ;  4 h, -78 °C; -78 °C → rt; 2 h, rt; rt → -78 °C
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  -78 °C; 2 h, rt
2.1 Catalysts: Tetrakis(triphenylphosphine)platinum Solvents: Toluene ;  rt; 4 d, 110 °C
2.2 Reagents: Hexane ;  30 min, 0 °C
3.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt; 48 h, 70 °C
Referencia
Divergent and Stereoselective Synthesis of Tetraarylethylenes from Vinylboronates
Zhang, Minghao; et al, Angewandte Chemie, 2020, 59(45), 20090-20098

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  rt; 48 h, 70 °C
Referencia
Divergent and Stereoselective Synthesis of Tetraarylethylenes from Vinylboronates
Zhang, Minghao; et al, Angewandte Chemie, 2020, 59(45), 20090-20098

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: N,N-Dimethylethylenediamine ,  Potassium iodide Catalysts: Cuprous iodide Solvents: Toluene ;  2 d, 110 °C
Referencia
Turn-On Fluorescence in Tetraphenylethylene-Based Metal-Organic Frameworks: An Alternative to Aggregation-Induced Emission
Shustova, Natalia B.; et al, Journal of the American Chemical Society, 2011, 133(50), 20126-20129

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile Raw materials

4-[1,2,2-Tris(4-cyanophenyl)ethenyl]benzonitrile Preparation Products

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